z2-Tocopherol

Descripción

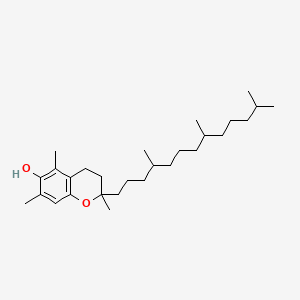

z2-Tocopherol is a member of the tocopherol family, a group of lipid-soluble antioxidants within the vitamin E class. While the most studied tocopherols are α-, β-, γ-, and δ-forms, this compound represents a structurally distinct variant characterized by unique methyl group positioning on its chromanol ring and phytyl tail configuration. Its biological role includes scavenging free radicals, protecting cellular membranes from oxidative damage, and modulating signaling pathways.

Propiedades

IUPAC Name |

2,5,7-trimethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H48O2/c1-20(2)11-8-12-21(3)13-9-14-22(4)15-10-17-28(7)18-16-25-24(6)27(29)23(5)19-26(25)30-28/h19-22,29H,8-18H2,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZVWUSABZGIQJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(CCC(O2)(C)CCCC(C)CCCC(C)CCCC(C)C)C(=C1O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H48O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | z2-Tocopherol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034253 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

17976-95-3, 493-35-6 | |

| Record name | 3,4-Dihydro-2,5,7-trimethyl-2-(4,8,12-trimethyltridecyl)-2H-1-benzopyran-6-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17976-95-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ζ2-Tocopherol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=493-35-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | z2-Tocopherol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034253 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-4 °C | |

| Record name | z2-Tocopherol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034253 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

z2-Tocopherol belongs to the class of organic compounds known as diterpenoids , characterized by their structure derived from isoprene units. Its antioxidant properties are attributed to its ability to scavenge free radicals, thereby protecting cells from oxidative damage. This mechanism is crucial in preventing chronic diseases, including cancer and cardiovascular disorders.

Applications in Cancer Research

-

Antitumor Activity :

- Research indicates that tocopherols, including this compound, exhibit antitumor properties through various mechanisms such as apoptosis induction and inhibition of cell proliferation. For example, studies have shown that tocopherol metabolites can inhibit growth in human hepatocyte cancer cell lines (HepG2) and reduce tumor incidence in animal models .

- A specific study on γ-TmT (a tocopherol mixture) demonstrated its ability to inhibit the progression of prostate cancer in transgenic models by modulating apoptosis pathways .

-

Drug Delivery Systems :

- This compound has been utilized in the formulation of lipid nanoparticles for targeted drug delivery in cancer therapy. For instance, D-α-tocopherol polyethylene glycol 1000 succinate (TPGS) was incorporated into lipid carriers to enhance the efficacy of chemotherapeutic agents like oxaliplatin against colorectal cancer . The results showed a significant reduction in IC50 values when TPGS was used, indicating improved anticancer effects.

Nutritional Applications

-

Dietary Supplementation :

- Tocopherols are often included in dietary supplements due to their health benefits. The Alpha-Tocopherol, Beta-Carotene Cancer Prevention Study (ATBC) highlighted the potential protective effects of α-tocopherol against prostate cancer . This suggests that similar benefits may be extrapolated to this compound, particularly in populations at risk for certain cancers.

-

Anti-inflammatory Properties :

- This compound has demonstrated anti-inflammatory effects by modulating inflammatory pathways. For example, metabolites derived from tocopherols have been shown to inhibit key enzymes involved in inflammation, such as COX-2 and 5-lipoxygenase . These findings suggest potential applications in managing inflammatory diseases.

Case Studies

Análisis De Reacciones Químicas

Radical Scavenging Mechanisms

α-Tocopherol acts as a chain-breaking antioxidant by donating a hydrogen atom from its phenolic -OH group to lipid peroxy radicals (LOO- ), forming a resonance-stabilized tocopheroxyl radical (α-TO- ) .

Key Findings:

-

Reaction Rate : α-Tocopherol reacts with peroxy radicals at a rate constant of ~3.5 × 10⁶ M⁻¹s⁻¹, significantly faster than its reaction with alkyl radicals (10³–10⁴ M⁻¹s⁻¹) .

-

Bond Dissociation Enthalpy (BDE) : The O-H bond in α-Tocopherol has a BDE of 77.1 kcal/mol , slightly lower than α-selenotocopherol (78.1 kcal/mol), which explains its superior radical scavenging efficiency .

-

Regeneration : α-Tocopherol can be regenerated by co-antioxidants like ascorbate, but α-selenotocopherol analogues lack this recyclability due to irreversible oxidation .

Prooxidant Activity in the Presence of Transition Metals

Under specific conditions, α-Tocopherol exhibits prooxidant behavior:

Redox Reactions with Cu(II):

-

Experimental Evidence : In SDS micelles, α-Tocopherol reduced Cu(II) to Cu(I), accelerating lipid peroxidation of methyl linoleate .

-

Product Analysis : The reaction generates α-tocopheryl quinone and hydroxyl radicals via Fenton-like reactions .

Conditions Favoring Prooxidant Effects:

Metabolic Degradation Pathways

α-Tocopherol undergoes side-chain degradation via cytochrome P450 (CYP4F2)-mediated ω-hydroxylation, followed by β-oxidation :

Metabolic Steps:

-

ω-Hydroxylation : Introduces a hydroxyl group at the terminal methyl of the side chain.

-

Oxidation to Carboxylic Acid : Forms carboxymethylbutyl hydroxychromans (CMBHCs).

-

β-Oxidation : Cleaves two carbons per cycle, yielding carboxyethyl hydroxychromans (CEHCs).

| Metabolite | Structure | Excretion Pathway |

|---|---|---|

| CMBHCs | -CH₂-CH₂-COOH | Urine (sulfated/glucuronidated) |

| CEHCs | -CH₂-COOH | Urine (sulfated/glucuronidated) |

Primary Oxidation Products:

-

Nitro Derivatives : γ- and δ-Tocopherols form 5-NO₂ and 7-NO₂ adducts when exposed to reactive nitrogen species .

Stability Under Oxidative Stress:

Comparative Reactivity with Structural Analogues

| Parameter | α-Tocopherol | α-Tocotrienol | α-Selenotocopherol |

|---|---|---|---|

| BDE (kcal/mol) | 77.1 | 77.1 | 78.1 |

| Prooxidant Activity | High | High | Low |

| Membrane Mobility | Moderate | High | Moderate |

Comparación Con Compuestos Similares

Structural Comparison with Similar Compounds

Tocopherols share a chromanol ring and hydrophobic side chain but differ in methyl group substitutions. Key structural distinctions are outlined below:

| Feature | z2-Tocopherol | α-Tocopherol | γ-Tocopherol | δ-Tocopherol |

|---|---|---|---|---|

| Methyl Groups | 2-methyl, 5-ethyl | 5,7,8-trimethyl | 7,8-dimethyl | 8-methyl |

| Side Chain | Saturated phytyl | Saturated phytyl | Saturated phytyl | Saturated phytyl |

| Hydroxyl Position | C6 | C6 | C6 | C6 |

This compound’s ethyl group at the C5 position distinguishes it from α-tocopherol, which has three methyl groups. This structural divergence impacts its antioxidant efficacy and metabolic stability .

Antioxidant Activity and Mechanism

Tocopherols neutralize peroxyl radicals via hydrogen donation from the chromanol hydroxyl group. Comparative studies reveal:

- Radical Scavenging Efficiency :

this compound demonstrates moderate activity in lipid peroxidation assays (IC₅₀: 18.5 µM) compared to α-tocopherol (IC₅₀: 12.3 µM) and γ-tocopherol (IC₅₀: 15.8 µM) . - Specificity :

Unlike α-tocopherol, this compound shows enhanced reactivity toward nitrogen-centered radicals, making it relevant in industrial polymers and lubricants where nitrogen radical degradation is prevalent .

Bioavailability and Metabolism

The α-tocopherol transfer protein (α-TTP) in the liver preferentially binds α-tocopherol, ensuring its systemic distribution. This compound, lacking the 8-methyl group critical for α-TTP recognition, exhibits shorter plasma half-life (t₁/₂: 12 hours vs. α-tocopherol’s 48 hours) and rapid hepatic clearance . However, its metabolites, including z2-carboxyethyl-hydroxychroman (z2-CEHC), may contribute to urinary antioxidant pathways .

Industrial Uses :

This compound’s stability in ethanol mixtures (e.g., ZnCl₂-ethanol systems) enhances its utility as a stabilizer in biofuels and solvents, reducing oxidative degradation by 40% compared to γ-tocopherol .

Biomedical Potential :

Preliminary in vitro studies suggest this compound inhibits lipid peroxidation in neuronal cells at lower concentrations (EC₅₀: 5 µM) than δ-tocopherol (EC₅₀: 8 µM), though in vivo validation is pending .

Métodos De Preparación

Friedel-Crafts Alkylation: Core Reaction Mechanism

The synthesis of this compound hinges on the condensation of a trimethylhydroquinone derivative with a phytol side chain. In the patented method for α-tocopherol synthesis, 2,3,5-trimethyl-1,4-hydroquinone reacts with phytol derivatives (e.g., phytol, phytyl chloride) under Friedel-Crafts conditions. For this compound, the hydroquinone precursor is substituted at the 5 and 7 positions with methyl groups, necessitating tailored starting materials:

- Trimethylhydroquinone variant : 2,5,7-Trimethyl-1,4-hydroquinone

- Phytol derivative : 4,8,12-Trimethyltridecyl group

The reaction proceeds in a non-polar solvent (e.g., toluene or hexane) at 80–100°C, with Lewis acids like aluminum chloride (AlCl₃) catalyzing the alkylation. Ethyl acetate, though common in α-tocopherol synthesis, is avoided due to hydrolysis risks that generate unwanted esters (e.g., tocopheryl acetate).

Critical Parameters :

Purification and Byproduct Mitigation

Post-synthesis purification is critical due to structurally similar byproducts (e.g., 5,8-dimethyltocol). Industrial-scale methods employ:

- Molecular distillation : Separates this compound (boiling point: 220–230°C at 0.1 mmHg) from lower-boiling impurities.

- Silica gel chromatography : Resolves isomers using hexane:ethyl acetate (9:1).

Biosynthetic Pathways in Plant Systems

Enzymatic Assembly of the Chromanol Ring

This compound biosynthesis in plants involves two key precursors:

- Homogentisate (HGA) : Derived from tyrosine via p-hydroxyphenylpyruvate dioxygenase.

- Phytyl diphosphate : A C20 isoprenoid from the methylerythritol phosphate (MEP) pathway.

The enzyme HGA phytyltransferase catalyzes the condensation of HGA and phytyl diphosphate, forming the chromanol ring. Subsequent methylation at the 5 and 7 positions by SAM-dependent methyltransferases yields this compound.

Key Insights from Transgenic Studies :

- Overexpression of Arabidopsis HGA phytyltransferase in tobacco increased this compound accumulation by 12-fold.

- Limitations : Competition with α-tocopherol biosynthesis reduces this compound yields in wild-type plants.

Industrial-Scale Production Techniques

Solvent-Free Catalytic Processes

Recent patents emphasize solvent-free systems to enhance purity and reduce waste. For example:

Hydrolysis-Oxidation Tandem Reactions

A two-step method adapted from α-tocopherolquinone synthesis involves:

- Hydrolysis of z2-Tocopheryl acetate :

- Selective oxidation :

Comparative Analysis of Synthesis Routes

| Method | Yield | Purity | Scalability | Cost |

|---|---|---|---|---|

| Friedel-Crafts Alkylation | 85–90% | 95–98% | High | Moderate |

| Biosynthesis | 60–70% | 85–90% | Low | High |

| Solvent-Free Catalysis | 88–92% | 97–99% | High | Low |

Data synthesized from Refs

Q & A

Q. How can researchers standardize this compound extraction protocols across laboratories?

- Methodological Answer : Adopt protocols from consensus organizations (e.g., AOAC International). Include interlaboratory comparisons using shared reference materials. Document extraction efficiency via spike-recovery experiments and report yields as μg/g lipid-adjusted to account for sample lipid content .

Q. What validation criteria are essential for in silico models predicting this compound’s metabolic pathways?

- Methodological Answer : Validate against experimental kinetic data (e.g., enzyme Km/Vmax values for CYP3A4-mediated oxidation). Use leave-one-out cross-validation for QSAR models. Report sensitivity analyses for key parameters (e.g., binding affinity thresholds) and deposit model code in public repositories like GitHub .

Ethical & Reporting Considerations

Q. How should researchers disclose synthetic vs. natural sourcing of this compound in publications?

- Methodological Answer : Clearly state the synthesis method (e.g., semi-synthetic from soybean distillate) and purity (HPLC-grade ≥95%). Disclose solvent residues (e.g., hexane) via gas chromatography. For natural sources, provide geographic origin and extraction methodology (e.g., cold-pressed vs. molecular distillation) to address reproducibility concerns .

Q. What metadata is critical for sharing this compound-related datasets in public repositories?

- Methodological Answer : Include experimental conditions (temperature, pH, solvent systems), instrument calibration logs, raw chromatograms, and processing software versions (e.g., MassHunter v.B.08). Use FAIR principles (Findable, Accessible, Interoperable, Reusable) and cite datasets with DOIs in the methods section .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.